molecular formula C18H20F3N3O3S B12273650 N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B12273650
M. Wt: 415.4 g/mol
InChI Key: BMGWBMOEQWESEJ-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a trifluoromethoxy group, a benzenesulfonyl group, and a piperidinyl-pyridinyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, including the introduction of the trifluoromethoxy group, the formation of the piperidine ring, and the attachment of the benzenesulfonyl group. Common reagents used in these reactions include trifluoromethoxy aniline, piperidine, and sulfonyl chlorides. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine
  • 4-(trifluoromethoxy)pyridin-2-amine
  • N-methyl-2-(trifluoromethoxy)aniline

Uniqueness

N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the benzenesulfonyl group provides additional sites for chemical modification .

Properties

Molecular Formula

C18H20F3N3O3S

Molecular Weight

415.4 g/mol

IUPAC Name

N-methyl-N-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C18H20F3N3O3S/c1-23(17-8-4-5-11-22-17)14-9-12-24(13-10-14)28(25,26)16-7-3-2-6-15(16)27-18(19,20)21/h2-8,11,14H,9-10,12-13H2,1H3

InChI Key

BMGWBMOEQWESEJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3=CC=CC=N3

Origin of Product

United States

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